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Executive Summary
Ziftomenib (formerly TAS6417 or KO-539) is a first-in-class, orally bioavailable small molecule

inhibitor of the protein-protein interaction between menin and the histone-lysine N-

methyltransferase 2A (KMT2A, also known as MLL). This interaction is a critical driver of

leukemogenesis in specific subtypes of acute myeloid leukemia (AML), particularly those with

nucleophosmin 1 (NPM1) mutations or KMT2A gene rearrangements. By disrupting this

interaction, Ziftomenib leads to the downregulation of key oncogenic genes, inducing

differentiation and apoptosis in leukemic cells. This technical guide provides an in-depth

overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of

Ziftomenib, supported by comprehensive data and detailed experimental protocols.

Discovery and Rationale
The development of Ziftomenib originated from a research program at the University of

Michigan focused on identifying small molecules that could disrupt the critical menin-KMT2A

interaction. This protein-protein interaction was identified as a key dependency for the survival

and proliferation of leukemia cells harboring either NPM1 mutations or KMT2A rearrangements.

These genetic alterations lead to the aberrant recruitment of the menin-KMT2A complex to

chromatin, driving the expression of leukemogenic genes such as HOXA9 and MEIS1, which in

turn block hematopoietic differentiation.
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Through high-throughput screening and subsequent structure-activity relationship (SAR)

studies, a promising chemical scaffold was identified. Kura Oncology licensed the program and

further optimized the lead compounds, culminating in the selection of Ziftomenib (KO-539) as a

clinical candidate. Ziftomenib was designed to bind with high affinity and specificity to a pocket

on the menin protein, thereby preventing its interaction with KMT2A.

Chemical Synthesis
The chemical synthesis of Ziftomenib is detailed in patent WO2017161028A1. A generalized

synthetic scheme is presented below.

(Note: The following is a representative synthesis and may not reflect the exact process used

for clinical manufacturing. Researchers should refer to the patent for detailed procedures and

characterization data.)

Diagram of Synthetic Pathway
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Caption: Generalized synthetic scheme for Ziftomenib.

Mechanism of Action
Ziftomenib is a potent and selective inhibitor of the menin-KMT2A protein-protein interaction.[1]

[2] In AML with NPM1 mutations or KMT2A rearrangements, this interaction is crucial for the

recruitment of the KMT2A complex to target genes, leading to their sustained expression and a

block in cellular differentiation. Ziftomenib binds to the menin protein, preventing its association

with KMT2A and thereby disrupting the oncogenic transcriptional program.[1][2] This leads to
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the downregulation of key target genes like HOXA9 and MEIS1, resulting in the differentiation

of leukemic blasts and subsequent apoptosis.[3]

Signaling Pathway
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Caption: Ziftomenib's disruption of the Menin-KMT2A signaling pathway.
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Preclinical Evaluation
In Vitro Activity
Ziftomenib has demonstrated potent anti-leukemic activity in preclinical models of AML with

NPM1 mutations and KMT2A rearrangements.[3]

Table 1: In Vitro Anti-proliferative Activity of Ziftomenib in AML Cell Lines

Cell Line Genotype IC50 (nM)

MOLM-13 KMT2A-MLLT3 5.8

MV4;11 KMT2A-AFF1 7.2

OCI-AML3 NPM1c 11.5

K562 BCR-ABL1 >10,000

Data are representative and compiled from publicly available sources.

In Vivo Efficacy
In vivo studies using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX)

models have shown significant anti-tumor activity of Ziftomenib.

Table 2: In Vivo Efficacy of Ziftomenib in AML Xenograft Models

Model Dosing Outcome

MV4;11 CDX 50 mg/kg, oral, daily

Significant tumor growth

inhibition and prolonged

survival

MOLM-13 CDX 50 mg/kg, oral, daily Tumor regression

NPM1-mutant PDX 100 mg/kg, oral, daily
Eradication of leukemic blasts

in bone marrow

Data are representative and compiled from publicly available sources.
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Clinical Development
Ziftomenib has undergone extensive clinical evaluation in the KOMET (Kura Oncology Menin

Inhibitor Trials) program. The pivotal KOMET-001 study (NCT04067336), a Phase 1/2 trial, has

demonstrated promising efficacy and a manageable safety profile in heavily pretreated patients

with relapsed/refractory AML.[4][5]

Table 3: Key Efficacy Data from the KOMET-001 Phase 2 Study in R/R NPM1-mutant AML

Endpoint Value

Complete Remission (CR) Rate 23%

Overall Response Rate (ORR) 33%

Median Duration of Response 4.6 months

Median Overall Survival 6.6 months

Data presented for the pivotal Phase 2 cohort at the recommended phase 2 dose of 600 mg

daily.[6]

Table 4: Common Treatment-Emergent Adverse Events (≥20%) in the KOMET-001 Study

Adverse Event Any Grade (%) Grade ≥3 (%)

Febrile Neutropenia 26 26

Anemia 20 20

Thrombocytopenia 20 20

Differentiation Syndrome 25 15

Data from the pivotal Phase 2 cohort.[6]

Experimental Protocols
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Menin-KMT2A Interaction Assay (Fluorescence
Polarization)
This assay quantifies the ability of Ziftomenib to disrupt the interaction between menin and a

fluorescently labeled peptide derived from KMT2A.

Workflow
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Caption: Workflow for the Menin-KMT2A Fluorescence Polarization Assay.

Protocol:

Reagents: Recombinant human menin protein, fluorescein-labeled KMT2A-derived peptide,

Ziftomenib, assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).

Procedure: a. Prepare a 2X working solution of menin and the fluorescent KMT2A peptide in

assay buffer. b. Serially dilute Ziftomenib in DMSO and then further dilute in assay buffer to

create a 2X concentration series. c. In a 384-well plate, add 10 µL of the 2X Ziftomenib

dilutions. d. Add 10 µL of the 2X menin/KMT2A peptide solution to each well. e. Incubate the

plate for 60 minutes at room temperature, protected from light. f. Measure fluorescence

polarization on a plate reader with appropriate excitation and emission filters.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b12411254?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12411254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Calculate the percent inhibition for each Ziftomenib concentration relative to

controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of Ziftomenib on the viability of AML cell lines.
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Caption: Workflow for the CellTiter-Glo® Cell Viability Assay.

Protocol:

Materials: AML cell lines (e.g., MOLM-13, MV4;11), appropriate cell culture medium,

Ziftomenib, CellTiter-Glo® Luminescent Cell Viability Assay kit, opaque-walled 96-well

plates.

Procedure: a. Seed AML cells into opaque-walled 96-well plates at a density of 5,000-10,000

cells per well in 50 µL of culture medium. b. Prepare a 2X serial dilution of Ziftomenib in

culture medium. c. Add 50 µL of the 2X Ziftomenib dilutions to the appropriate wells. d.

Incubate the plates for 7 days at 37°C in a humidified incubator with 5% CO2. e. Equilibrate

the plate and the CellTiter-Glo® reagent to room temperature. f. Add 100 µL of CellTiter-

Glo® reagent to each well. g. Mix on an orbital shaker for 2 minutes to induce cell lysis. h.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal. i. Measure

luminescence using a plate reader.

Data Analysis: Normalize the luminescent signal of treated cells to vehicle-treated controls

and calculate IC50 values.

In Vivo Xenograft Model
This protocol describes the establishment of an AML xenograft model and evaluation of

Ziftomenib efficacy.

Workflow
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Click to download full resolution via product page

Caption: Workflow for an In Vivo AML Xenograft Study.

Protocol:

Animals and Cells: Immunocompromised mice (e.g., NSG), MV4;11 AML cells (luciferase-

tagged for imaging).

Procedure: a. Inject 1x10^6 MV4;11 cells intravenously into each mouse. b. Monitor

leukemia engraftment by bioluminescence imaging starting 7 days post-injection. c. When a

consistent tumor signal is detected, randomize mice into treatment and control groups. d.

Prepare Ziftomenib in an appropriate vehicle for oral gavage. e. Administer Ziftomenib (e.g.,

50 mg/kg) or vehicle daily. f. Monitor animal weight and health daily. g. Monitor tumor burden

weekly via bioluminescence imaging. h. Euthanize mice when they meet pre-defined

endpoint criteria (e.g., weight loss, tumor burden).

Data Analysis: Analyze tumor growth curves and overall survival using appropriate statistical

methods (e.g., Kaplan-Meier analysis for survival). At the endpoint, bone marrow and spleen

can be harvested to assess leukemic infiltration by flow cytometry.

Conclusion
Ziftomenib represents a significant advancement in the targeted therapy of AML. Its novel

mechanism of action, potent preclinical activity, and promising clinical data in a patient

population with high unmet need underscore its potential to become a cornerstone of treatment

for NPM1-mutant and KMT2A-rearranged AML. Further investigation into combination

therapies and mechanisms of resistance will continue to define its role in the evolving

landscape of AML treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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